Anti-inflammatory agent 2
Overview
Description
LTB4-IN-1, also known as “Anti-inflammatory agent 2,” is an inhibitor of leukotriene synthesis. Leukotrienes play a crucial role in inflammation and allergic responses. LTB4-IN-1 specifically targets leukotriene B4 (LTB4), which is produced by leukocytes during inflammatory processes . Its chemical formula is C26H30N2O4S, and its molecular weight is 466.59 g/mol.
Preparation Methods
Synthetic Routes:
Industrial Production:
Information regarding large-scale industrial production methods for LTB4-IN-1 remains limited. It is primarily synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
LTB4-IN-1 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further research. Major products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
LTB4-IN-1 finds applications across several fields:
Chemistry: Researchers explore its reactivity and use it as a tool compound to study leukotriene-related pathways.
Biology: LTB4-IN-1 aids in investigating leukotriene-mediated cellular responses, such as inflammation and immune regulation.
Medicine: Its potential therapeutic applications include managing inflammatory diseases, although clinical studies are ongoing.
Industry: While not directly used in industry, understanding LTB4-IN-1’s properties informs drug development and anti-inflammatory strategies.
Mechanism of Action
LTB4-IN-1’s mechanism involves inhibiting leukotriene synthesis, particularly LTB4. By doing so, it modulates inflammatory responses. Molecular targets likely include enzymes involved in leukotriene biosynthesis pathways.
Comparison with Similar Compounds
Unfortunately, direct comparisons with similar compounds are scarce in the literature. LTB4-IN-1’s uniqueness lies in its specific targeting of LTB4 synthesis.
Properties
IUPAC Name |
2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWBFCPZMALJCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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